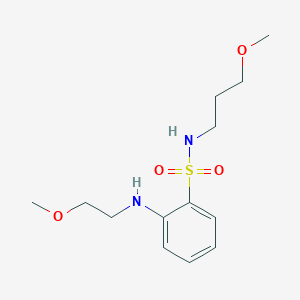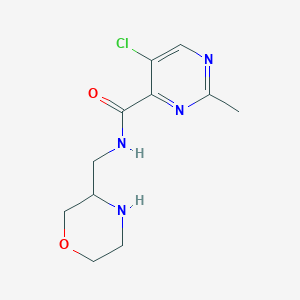![molecular formula C15H16BrNO3 B7437076 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid, also known as BMFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMFPA is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.
作用机制
The exact mechanism of action of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid is not fully understood. However, it is believed that 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response and pain perception.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid can reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has also been shown to reduce the levels of prostaglandins, which are involved in the inflammatory response and pain perception. Additionally, 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has been shown to have antioxidant properties, which may be beneficial in various diseases such as cancer.
实验室实验的优点和局限性
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in high yields. 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid is also soluble in various solvents, which makes it easy to work with in the lab. However, 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has some limitations for lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has not been extensively studied in vivo, which may limit its potential therapeutic applications.
未来方向
There are several future directions for the study of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid. One potential direction is to study its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Another potential direction is to study its mechanism of action in more detail to better understand how it exerts its anti-inflammatory and analgesic effects. Additionally, future studies could focus on optimizing the synthesis method of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid to improve its purity and yield.
合成方法
The synthesis of 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid involves the reaction of 3-bromo-3-phenylpropanoic acid with 2-methylfuran-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction proceeds via a Knoevenagel condensation reaction to form the desired product. The purity of the synthesized product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. Studies have shown that 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid has also been shown to have analgesic effects by inhibiting the production of prostaglandins, which are known to cause pain and inflammation.
属性
IUPAC Name |
3-(3-bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10-12(5-6-20-10)9-17-14(8-15(18)19)11-3-2-4-13(16)7-11/h2-7,14,17H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUJVTMEZOWXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CNC(CC(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)

![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)

![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)


![1-[2,6-Dimethyl-4-[[5-(5-methylpyridin-3-yl)-1,2,4-oxadiazol-3-yl]methylamino]phenyl]ethanone](/img/structure/B7437081.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)